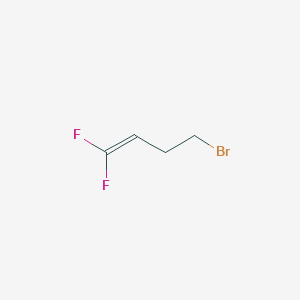

4-Bromo-1,1-difluorobut-1-ene

Description

The exact mass of the compound 4-Bromo-1,1-difluorobut-1-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-1,1-difluorobut-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,1-difluorobut-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1,1-difluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2/c5-3-1-2-4(6)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIDFIREQDHYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381999 | |

| Record name | 4-bromo-1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147804-02-2 | |

| Record name | 4-bromo-1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,1-difluorobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,1-difluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-1,1-difluorobut-1-ene. This compound is a valuable building block in organic synthesis, offering a unique combination of a reactive bromoalkane functionality and a gem-difluoroalkene moiety. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and safety information. Detailed experimental protocols, where available, and key synthetic pathways are also presented. This guide is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Chemical Properties and Identifiers

4-Bromo-1,1-difluorobut-1-ene is a halogenated alkene with the molecular formula C₄H₅BrF₂.[1] Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identifiers and Properties of 4-Bromo-1,1-difluorobut-1-ene

| Property | Value | Source |

| IUPAC Name | 4-bromo-1,1-difluorobut-1-ene | PubChem[2] |

| Molecular Formula | C₄H₅BrF₂ | ChemScene[1] |

| Molecular Weight | 170.98 g/mol | ChemScene[1] |

| CAS Number | 147804-02-2 | ChemScene[1] |

| Canonical SMILES | C(CBr)C=C(F)F | PubChem[2] |

| InChI Key | WSIDFIREQDHYPW-UHFFFAOYSA-N | PubChem[2] |

| Computed LogP | 2.2 | PubChem[2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis

The primary method for the synthesis of 4-Bromo-1,1-difluorobut-1-ene involves the defluorobromination of a suitable precursor.

Experimental Protocol: Synthesis via Defluorobromination

A patented process describes the preparation of 4-bromo-1,1-difluorobut-1-ene from 2,4-dibromo-1,1,1-trifluorobutane.[4] The reaction involves treating the starting material with a defluorobrominating agent in a liquid reaction medium.

While specific, detailed experimental conditions from a peer-reviewed journal are not available, the general transformation is as follows:

-

Starting Material: 2,4-dibromo-1,1,1-trifluorobutane

-

Reagent: A defluorobrominating agent (e.g., a reducing metal or a specialized reagent)

-

Reaction: The reaction proceeds by the removal of a bromine and a fluorine atom from the starting material, leading to the formation of the carbon-carbon double bond.

A visual representation of this synthetic pathway is provided below.

Caption: Synthetic route to 4-Bromo-1,1-difluorobut-1-ene.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for 4-Bromo-1,1-difluorobut-1-ene is not available in the public domain. However, expected infrared absorption bands can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C=C Stretch | 1650 - 1700 |

| C-F Stretch | 1000 - 1400 |

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-Br Stretch | 500 - 600 |

Reactivity and Applications

4-Bromo-1,1-difluorobut-1-ene is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of two key functional groups:

-

gem-Difluoroalkene: The electron-withdrawing nature of the two fluorine atoms polarizes the double bond, making the C2 position susceptible to nucleophilic attack.

-

Bromoalkane: The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions and participation in cross-coupling reactions.

This dual reactivity makes it a valuable precursor for the synthesis of more complex fluorinated molecules, and it has been noted as a useful intermediate for creating pesticidal compounds.

The general reactivity profile is illustrated in the following diagram.

Caption: Key reaction pathways for 4-Bromo-1,1-difluorobut-1-ene.

Safety and Handling

Based on aggregated GHS data, 4-Bromo-1,1-difluorobut-1-ene is considered a hazardous chemical.[2] The following hazard statements have been associated with this compound:

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-1,1-difluorobut-1-ene is a promising synthetic intermediate with significant potential in various fields of chemical research and development. While its basic chemical identifiers and a patented synthetic route are known, there is a notable lack of publicly available experimental data regarding its physical properties and spectroscopic characterization. Further research to elucidate these properties would be highly beneficial to the scientific community and would facilitate its broader application in organic synthesis. Researchers are advised to exercise caution when handling this compound due to its potential hazards.

References

An In-depth Technical Guide to 4-Bromo-1,1-difluorobut-1-ene (CAS: 147804-02-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,1-difluorobut-1-ene is a versatile fluorinated building block of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal gem-difluoroalkene and a primary alkyl bromide, offers multiple reactive sites for the construction of complex molecules. The presence of the difluoromethylene group can impart unique physicochemical properties to target compounds, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a valuable synthon in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Bromo-1,1-difluorobut-1-ene.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Bromo-1,1-difluorobut-1-ene is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 147804-02-2 |

| Molecular Formula | C₄H₅BrF₂ |

| Molecular Weight | 170.98 g/mol |

| Boiling Point | 87.5 °C |

| Density | 1.525 g/cm³ |

| Flash Point | 6.7 °C |

| Appearance | Not specified (likely a liquid at room temperature) |

| Solubility | Not specified (expected to be soluble in common organic solvents) |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl proton and the two methylene groups (-CH₂CH₂Br). The vinyl proton would likely appear as a triplet of doublets due to coupling with the adjacent methylene protons and the fluorine atoms. |

| ¹³C NMR | Resonances for the four distinct carbon atoms, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |

| IR Spectroscopy | Characteristic absorption bands for the C=C double bond, C-F bonds, and the C-Br bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine. |

Synthesis

The primary and most documented method for the synthesis of 4-Bromo-1,1-difluorobut-1-ene is the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane. This reaction involves the removal of a bromine and a fluorine atom to form the double bond.

Experimental Protocol: Defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane

This protocol is based on procedures described in the patent literature.[2][3]

Materials:

-

2,4-dibromo-1,1,1-trifluorobutane

-

Defluorobrominating agent (e.g., zinc powder, iron powder)

-

Solvent (e.g., water, N,N-dimethylformamide)

-

Reaction vessel equipped with a stirrer, condenser, and dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

Charge the reaction vessel with the chosen solvent and the defluorobrominating agent (e.g., zinc powder).

-

Heat the mixture to the desired reaction temperature (typically between 50-80 °C) with stirring.

-

Slowly add 2,4-dibromo-1,1,1-trifluorobutane to the reaction mixture via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the excess defluorobrominating agent and its salts.

-

If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, the product may be isolated by distillation.

-

Purify the crude product by distillation under reduced pressure to obtain 4-Bromo-1,1-difluorobut-1-ene.

Logical Workflow for the Synthesis of 4-Bromo-1,1-difluorobut-1-ene:

References

An In-depth Technical Guide to 4-Bromo-1,1-difluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-1,1-difluorobut-1-ene, a valuable fluorinated building block in organic synthesis.

Core Molecular Data

4-Bromo-1,1-difluorobut-1-ene is a halogenated alkene with the chemical formula C4H5BrF2.[1][2] Its molecular structure incorporates a terminal vinyl difluoride and a primary alkyl bromide, making it a versatile reagent for introducing the difluoroallyl motif in the synthesis of more complex molecules.

Quantitative Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H5BrF2 | PubChem[1], ChemScene[2] |

| Molecular Weight | 170.98 g/mol | PubChem[1][3], ChemScene[2] |

| IUPAC Name | 4-bromo-1,1-difluorobut-1-ene | PubChem[1][3] |

| CAS Number | 147804-02-2 | PubChem[1][3] |

| SMILES | C(CBr)C=C(F)F | PubChem[1][3] |

| XLogP3-AA | 2.2 | PubChem[1][3] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | ChemScene[2] |

Molecular Structure and Synthesis

The structural arrangement of 4-Bromo-1,1-difluorobut-1-ene confers upon it unique reactivity, with the difluoroalkene moiety and the bromo group serving as handles for diverse chemical transformations.

Molecular Structure Diagram

Caption: 2D structure of 4-Bromo-1,1-difluorobut-1-ene.

Synthesis Protocol

A patented method for the synthesis of 4-Bromo-1,1-difluorobut-1-ene involves the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane.[4] This reaction is a reductive elimination process where a bromine and a fluorine atom are removed from adjacent carbon atoms to form a double bond.

Synthetic Pathway Diagram

Caption: Synthesis of 4-Bromo-1,1-difluorobut-1-ene.

Experimental Protocol

-

Reaction Setup: The precursor, 2,4-dibromo-1,1,1-trifluorobutane, is reacted with a defluorobrominating agent in a suitable liquid reaction medium. Reducing metals are often employed for this type of transformation.[1]

-

Reaction Conditions: The reaction is carried out under controlled temperature and for a duration sufficient to effect the reductive elimination.

-

Work-up and Purification: Following the reaction, the desired product, 4-Bromo-1,1-difluorobut-1-ene, is recovered from the reaction mixture. This typically involves standard organic chemistry work-up procedures such as extraction, washing, and drying, followed by purification techniques like distillation.

It is important to note that the optimization of reaction conditions, including the choice of solvent, temperature, and the specific defluorobrominating agent, is crucial for achieving a high yield and purity of the final product. Researchers aiming to perform this synthesis should refer to the primary patent literature for more specific guidance and conduct appropriate safety assessments.

Applications in Research and Development

4-Bromo-1,1-difluorobut-1-ene serves as a key intermediate in the synthesis of a variety of fluorinated organic molecules. The presence of both a reactive bromine atom and a difluoroalkene functionality allows for a range of chemical modifications, including nucleophilic substitutions and cross-coupling reactions.[1] This makes it a valuable tool for the introduction of the difluoroallyl group into pharmaceuticals, agrochemicals, and advanced materials. The product is noted as a useful intermediate for pesticidal compounds.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1,1-difluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,1-difluorobut-1-ene is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the 1,1-difluorobutenyl moiety in the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on detailed experimental protocols and comparative data. The core synthesis route discussed is the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane. Alternative strategies are also explored, offering a broader perspective for process optimization and development.

Primary Synthesis Pathway: Defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane

The most prominently cited method for the synthesis of 4-bromo-1,1-difluorobut-1-ene is the defluorobromination of 2,4-dibromo-1,1,1-trifluorobutane.[1] This process involves the selective removal of a fluorine and a bromine atom from the starting material to generate the desired difluoroalkene.

Synthesis of the Precursor: 2,4-dibromo-1,1,1-trifluorobutane

The synthesis of the precursor, 2,4-dibromo-1,1,1-trifluorobutane, is a critical first step. While specific protocols for this exact molecule are not extensively detailed in readily available literature, a common method for the dibromination of related fluorinated butenes involves the radical addition of hydrogen bromide across a double bond, often initiated by UV light or a radical initiator, followed by bromination of an allylic position. A plausible route could start from a commercially available fluorinated butene.

Defluorobromination Reaction

The conversion of 2,4-dibromo-1,1,1-trifluorobutane to 4-bromo-1,1-difluorobut-1-ene is achieved using a defluorobrominating agent in a liquid reaction medium. While specific metallic agents like aluminum have been suggested for this type of transformation, detailed experimental conditions are often proprietary and found within patent literature.[2]

Experimental Protocol (Exemplary, based on related transformations):

A detailed protocol for the dehalogenation of a similar compound, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, to produce 4-bromo-1,1,2-trifluoro-1-butene provides valuable insight into potential reaction conditions.[3] This reaction is typically carried out using a metal reducing agent, such as zinc powder, in a suitable solvent.

Example Protocol for a Related Dehalogenation:

To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add zinc powder (1.1-1.5 equivalents) and a solvent (e.g., water or an organic polar solvent like N,N-dimethylformamide). Heat the suspension to a temperature between 50-80°C with vigorous stirring. Add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (1 equivalent) dropwise, maintaining the reaction temperature. After the addition is complete, continue stirring for 0.5-3 hours. The reaction progress can be monitored by GC analysis. Upon completion, the product is isolated by filtration to remove excess zinc, followed by phase separation and distillation of the crude product.

Quantitative Data for a Related Dehalogenation Reaction:

| Parameter | Value | Reference |

| Reactant | 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | [3] |

| Reagent | Zinc powder | [3] |

| Solvent | Water | [3] |

| Temperature | 60-70°C | [3] |

| Reaction Time | 0.5 hours post-addition | [3] |

| Yield of Crude Product | 85.2% | [3] |

| Purity (GC) | 98.6% | [3] |

Alternative Synthesis Pathways

While the defluorobromination route is the most direct, other strategies can be envisaged for the synthesis of 4-bromo-1,1-difluorobut-1-ene.

Multi-step Synthesis from 2,2-Difluoroacetic Anhydride

A scalable synthesis has been proposed starting from the readily available 2,2-difluoroacetic anhydride.[2] This pathway involves the initial reaction with ethyl vinyl ether to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one.[2] This intermediate provides a butene framework that can be further elaborated to introduce the terminal bromine atom, although the direct conversion to 4-bromo-1,1-difluorobut-1-ene is not explicitly detailed.

Wittig-type Reactions

A plausible, though not yet reported, approach would involve a Wittig-type reaction. This could potentially involve the reaction of a suitable phosphonium ylide bearing the difluoromethylene group with 3-bromopropanal. The success of this route would depend on the stability and reactivity of the required reagents.

Visualizing the Synthesis Pathways

To better understand the described synthetic strategies, the following diagrams illustrate the logical flow of the reactions.

Caption: Primary synthesis pathway via a dibrominated intermediate.

Caption: Alternative pathway starting from 2,2-difluoroacetic anhydride.

References

starting materials for 4-Bromo-1,1-difluorobut-1-ene synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for obtaining 4-Bromo-1,1-difluorobut-1-ene, a valuable fluorinated building block in organic synthesis. The document provides a comprehensive overview of the starting materials, reaction mechanisms, and available experimental data, tailored for professionals in the fields of chemical research and pharmaceutical development.

Core Synthetic Strategies

The synthesis of 4-Bromo-1,1-difluorobut-1-ene predominantly proceeds through two key strategies:

-

Reductive Debromofluorination: This primary route involves the removal of a bromine and a fluorine atom from a precursor molecule, 2,4-dibromo-1,1,1-trifluorobutane. This reaction is typically achieved using a reducing agent, such as a metal.

-

Dehalogenation: An alternative approach is the dehalogenation of a related polyhalogenated precursor, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, using a reducing metal like zinc.

This guide will focus on the most prominently documented pathway, the reductive debromofluorination of 2,4-dibromo-1,1,1-trifluorobutane.

Synthetic Pathway Overview

The overall synthetic scheme for 4-Bromo-1,1-difluorobut-1-ene via reductive debromofluorination is a two-step process. The first step involves the synthesis of the key precursor, 2,4-dibromo-1,1,1-trifluorobutane, followed by its conversion to the final product.

Experimental Protocols

Step 1: Synthesis of 2,4-dibromo-1,1,1-trifluorobutane (Precursor)

The synthesis of the key intermediate, 2,4-dibromo-1,1,1-trifluorobutane, is achieved through the radical addition of bromine to 4-bromo-1,1,1-trifluorobut-2-ene.[2]

General Procedure:

To a solution of 4-bromo-1,1,1-trifluorobut-2-ene in a suitable solvent, bromine is added, often under photochemical initiation (e.g., UV irradiation) to facilitate the radical reaction. The reaction mixture is then worked up to isolate the desired 2,4-dibromo-1,1,1-trifluorobutane. Purification is typically achieved by distillation.

Quantitative Data (Illustrative):

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| 4-bromo-1,1,1-trifluorobut-2-ene | C4H4BrF3 | 188.97 | - | - |

| Bromine | Br2 | 159.81 | - | - |

| 2,4-dibromo-1,1,1-trifluorobutane | C4H5Br2F3 | 269.89 | - | - |

Note: Specific quantities and yields are not available in the reviewed literature and would require experimental optimization.

Step 2: Synthesis of 4-Bromo-1,1-difluorobut-1-ene (Final Product)

The final product is synthesized by the reductive debromofluorination of 2,4-dibromo-1,1,1-trifluorobutane.[1]

General Procedure:

2,4-dibromo-1,1,1-trifluorobutane is reacted with a defluorobrominating agent in a liquid reaction medium. Common agents for such transformations include reducing metals like zinc or aluminum. The reaction involves the elimination of a bromine and a fluorine atom to form the carbon-carbon double bond. The desired 4-Bromo-1,1-difluorobut-1-ene is then recovered from the reaction mixture, likely through extraction and distillation.

Quantitative Data (Illustrative based on analogous reactions):

The following data is for a similar dehalogenation reaction to produce 4-bromo-1,1,2-trifluoro-1-butene from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane and can be used as a reference for experimental design.[3][4]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) | Purity (%) |

| 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | C4H4Br2ClF3 | 305.33 | 0.15 | 46 g | - | 99.4 |

| Zinc Powder | Zn | 65.38 | 0.165 | 10.8 g | - | - |

| Water | H2O | 18.02 | 1.78 | 32 g | - | - |

| 4-bromo-1,1,2-trifluoro-1-butene | C4H4BrF3 | 188.97 | - | 24.7 g (crude) | 86.1 | 98.9 |

Reaction Conditions for the analogous reaction: The reaction is typically carried out by adding the halogenated precursor dropwise to a stirred suspension of zinc powder in water at an elevated temperature (e.g., 70-80°C). The reaction is monitored for completion, after which the product is isolated by filtration and separation of the organic layer.[4]

Logical Workflow for Synthesis

The logical progression of the synthesis is straightforward, starting from the commercially available or synthesized precursor and proceeding to the final product through a key transformation.

Conclusion

The synthesis of 4-Bromo-1,1-difluorobut-1-ene is a multi-step process with the reductive debromofluorination of 2,4-dibromo-1,1,1-trifluorobutane being the key transformation. While detailed experimental procedures are not widely published, the information available from patent literature and analogous reactions provides a solid foundation for researchers to develop a robust synthetic protocol. The successful synthesis of this versatile building block opens avenues for the development of novel fluorinated compounds for various applications in the pharmaceutical and agrochemical industries. Further experimental work is necessary to establish optimized reaction conditions and provide detailed quantitative data for each step of the synthesis.

References

- 1. ç¾åº¦æåº [word.baidu.com]

- 2. Addition of free radicals to unsaturated systems. Part XIX. The direction of radical addition ot 1,1,1-trifluorobut-2-ene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]

- 4. Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Eureka | Patsnap [eureka.patsnap.com]

The Gem-Difluoroalkene Moiety: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The gem-difluoroalkene moiety has emerged as a critical structural motif in modern chemistry, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms on the same carbon of a double bond, impart a distinct reactivity profile that allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of gem-difluoroalkenes, with a focus on quantitative data and detailed experimental protocols to aid researchers in their practical application.

Core Reactivity Principles

The reactivity of the gem-difluoroalkene unit is dominated by the strong inductive effect of the two fluorine atoms. This creates a significant electron deficiency at the difluorinated carbon (Cα), making it highly susceptible to attack by nucleophiles. Conversely, the adjacent carbon (Cβ) becomes relatively electron-rich. This polarization dictates the regioselectivity of most addition reactions.

A common subsequent reaction pathway following nucleophilic addition is the elimination of a fluoride ion (β-fluoride elimination), leading to the formation of a monofluoroalkene. This process is often thermodynamically favorable. However, strategies to suppress β-fluoride elimination and achieve fluorine-retentive functionalization are of significant interest and are being actively developed.

Synthesis of Gem-Difluoroalkenes

The construction of the gem-difluoroalkene moiety can be achieved through several synthetic strategies. Key approaches include:

-

Dehydrofluorination of Trifluoromethyl Groups: This method involves the elimination of hydrogen fluoride from a trifluoromethyl-containing precursor, often facilitated by a base. For example, 4-CF3-β-lactams can be converted to gem-difluoroalkene-β-lactams.[1][2][3]

-

Wittig-type Olefination of Carbonyls: The reaction of aldehydes and ketones with difluoromethylidene phosphoranes or related reagents provides a direct route to gem-difluoroalkenes. This is a widely used and versatile method.

-

From α,β-Unsaturated Carbonyls: A sequence of hydroboration followed by 1,2-elimination of α,β-unsaturated carbonyl substrates offers a pathway to gem-difluoroalkenes under mild conditions.[4]

-

From Trifluoroacetic Anhydride: A modular approach utilizes trifluoroacetic anhydride as a readily available fluorine source, proceeding via a phosphorus-assisted fluoride elimination.

Key Reactions and Mechanistic Considerations

The unique electronic nature of gem-difluoroalkenes enables a wide array of chemical transformations, including nucleophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Addition Reactions

The electron-deficient Cα of the gem-difluoroalkene is a prime target for a variety of nucleophiles.

-

Addition of Heteroatom Nucleophiles: Thiols, alcohols, and amines readily add to gem-difluoroalkenes. The regioselectivity is consistently high, with the nucleophile attacking the difluorinated carbon.[5] The resulting carbanion can be protonated to yield the saturated addition product or undergo β-fluoride elimination to form a vinyl sulfide, ether, or enamine.

-

Addition of Carbon Nucleophiles: Organometallic reagents and enolates can also add to gem-difluoroalkenes, providing a means for C-C bond formation.

The general mechanism for nucleophilic addition is depicted below:

Caption: General mechanism of nucleophilic addition to a gem-difluoroalkene.

Cycloaddition Reactions

Gem-difluoroalkenes can participate in various cycloaddition reactions, providing access to fluorinated cyclic systems.

-

[3+2] Cycloadditions: Reactions with 1,3-dipoles such as azides and azomethine ylides can yield five-membered heterocyclic rings.[2][6][7][8] The regioselectivity of these reactions is a key consideration. For instance, a morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes with organic azides leads to the formation of fully decorated 1,2,3-triazoles.[2][7]

-

[4+2] Cycloadditions: As dienophiles, gem-difluoroalkenes can react with dienes in Diels-Alder reactions to form six-membered rings containing a difluorinated carbon center.

Caption: Cycloaddition pathways of gem-difluoroalkenes.

Transition Metal-Catalyzed Reactions

Palladium, copper, and other transition metals catalyze a variety of transformations of gem-difluoroalkenes, often involving C-F bond activation.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, enable the formation of C-C bonds at the difluorinated carbon, typically with concomitant loss of a fluorine atom to yield monofluoroalkenes.[1][9] The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and ligands.[1]

-

Hydrodefluorination: This reaction replaces a fluorine atom with a hydrogen atom, providing access to monofluoroalkenes.

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions of gem-difluoroalkenes.

Table 1: Nucleophilic Addition of Thiols to Gem-Difluoroalkenes

| Entry | Gem-Difluoroalkene Substrate | Thiol Nucleophile | Catalyst/Conditions | Product | Yield (%) | Ref. |

| 1 | 1,1-difluoro-2-phenylethene | Thiophenol | (PhS)₂, CH₂Cl₂, hv, rt | 1,1-difluoro-2-phenyl-1-(phenylthio)ethane | >90 | [5] |

| 2 | 1,1-difluoro-2-phenylethene | 4-Methylthiophenol | (4-MeC₆H₄S)₂, CH₂Cl₂, hv, rt | 1-(4-methylphenylthio)-1,1-difluoro-2-phenylethane | >90 | [5] |

| 3 | 1,1-difluoro-2-phenylethene | Pentafluorothiophenol | (C₆F₅S)₂, CH₂Cl₂, hv, rt | 1-(pentafluorophenylthio)-1,1-difluoro-2-phenylethane | >90 | [5] |

Table 2: Palladium-Catalyzed Cross-Coupling of Gem-Difluoroalkenes

| Entry | Gem-Difluoroalkene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | dr/er | Ref. |

| 1 | Trisubstituted β,β-difluoroacrylate | Phenylboronic acid | Pd(OAc)₂/L6 | (Z)-Monofluoroalkene | 85 | >99:1 dr | [1] |

| 2 | Trisubstituted β,β-difluoroacrylate | Phenylboronic acid | Pd(PPh₃)₄ | (E)-Monofluoroalkene | 78 | >99:1 dr | [1] |

| 3 | Tetrasubstituted gem-difluoroalkene | Triethoxyphenylsilane | Pd₂(dba)₃/XPhos | (E)-Monofluoroalkene | 91 | >99:1 dr | [9] |

Experimental Protocols

Protocol 1: Photoactivated Addition of Thiols to Gem-Difluoroalkenes

This protocol is adapted from the work of Nevolin et al.[5]

-

Materials: Gem-difluoroalkene (0.75 mmol), thiol (0.94 mmol), corresponding disulfide (0.038-0.075 mmol), and dichloromethane (2 mL).

-

Apparatus: A reaction vessel equipped with a magnetic stirrer and an argon inlet. Irradiation is performed with light-emitting diodes (e.g., 400 nm).

-

Procedure:

-

Under an argon atmosphere, dissolve the gem-difluoroalkene, thiol, and disulfide in dichloromethane in the reaction vessel.

-

Stir the solution at room temperature while irradiating with the light-emitting diodes. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired α,α-difluorosubstituted sulfide.

-

Protocol 2: Palladium-Catalyzed Z-Selective C-F Bond Arylation

This protocol is based on the work of Wang and colleagues.[1]

-

Materials: Gem-difluoroalkene (0.2 mmol), arylboronic acid (0.2 mmol), Pd(OAc)₂ (5 mol%), ligand L6 (10 mol%), and DMF (1.0 mL).

-

Apparatus: A Schlenk tube or similar reaction vessel equipped with a magnetic stirrer and an argon inlet.

-

Procedure:

-

To the reaction vessel under an argon atmosphere, add the gem-difluoroalkene, arylboronic acid, Pd(OAc)₂, and ligand L6.

-

Add DMF via syringe and stir the reaction mixture at the designated temperature (e.g., 65 °C) for 1-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the (Z)-monofluoroalkene.

-

Applications in Drug Development

The gem-difluoroalkene moiety is a valuable tool in drug design due to its ability to act as a bioisostere for other functional groups.

-

Carbonyl and Amide Bioisostere: The C=CF₂ group can mimic the steric and electronic properties of a carbonyl group (C=O) or an amide bond. This substitution can enhance metabolic stability by preventing enzymatic reduction or hydrolysis, and it can also modulate the binding affinity of a drug candidate to its target protein.

-

Modulation of Physicochemical Properties: The introduction of a gem-difluoroalkene can alter a molecule's lipophilicity, polarity, and conformational preferences, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.

Caption: Bioisosteric replacement with gem-difluoroalkenes.

Conclusion

The gem-difluoroalkene moiety is a versatile and powerful functional group in modern organic synthesis. Its unique reactivity, characterized by a highly electrophilic difluorinated carbon, allows for a wide range of transformations, including nucleophilic additions, cycloadditions, and transition metal-catalyzed reactions. The ability to fine-tune reaction conditions to control stereoselectivity and to either retain or functionalize the fluorine atoms makes this moiety an invaluable building block. For researchers in drug development, the gem-difluoroalkene offers a strategic tool for lead optimization by serving as a stable bioisostere and for modulating key physicochemical properties. The continued development of novel synthetic methods and a deeper understanding of the reactivity of gem-difluoroalkenes will undoubtedly lead to further innovations in both academic research and industrial applications.

References

- 1. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls [organic-chemistry.org]

- 5. Volume # 6(115), November - December 2017 — "Addition of thiols to gem-difluoroalkenes under photoactivation conditions" [notes.fluorine1.ru]

- 6. [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-1,1-difluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,1-difluorobut-1-ene is a versatile synthetic building block possessing multiple reactive centers, making it a molecule of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4-Bromo-1,1-difluorobut-1-ene, supported by theoretical quantitative data, detailed experimental protocols for its key reactions, and visual representations of its reactivity.

Introduction: The Dual Reactivity of 4-Bromo-1,1-difluorobut-1-ene

4-Bromo-1,1-difluorobut-1-ene (C4H5BrF2) is a halogenated alkene characterized by two key functional groups: a gem-difluoroalkene and a primary bromoalkane. This combination imparts a dual reactivity profile to the molecule. The strong electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond, creating potent electrophilic sites. Simultaneously, the bromine atom provides a classic site for nucleophilic substitution, while the π-bond of the alkene can exhibit nucleophilic character under certain conditions. Understanding the interplay of these reactive sites is crucial for leveraging this compound in the synthesis of complex fluorinated molecules.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of 4-Bromo-1,1-difluorobut-1-ene is dictated by the distribution of electron density across the molecule. This can be understood through a combination of inductive effects, resonance, and frontier molecular orbital theory.

Electrophilic Sites

There are two primary electrophilic carbons in 4-Bromo-1,1-difluorobut-1-ene:

-

C2 Carbon: The two highly electronegative fluorine atoms on C1 create a strong inductive effect, pulling electron density away from the double bond. This makes the C2 carbon electron-deficient and, therefore, a prime target for nucleophilic attack, particularly through a Michael-type addition.

-

C4 Carbon: The carbon atom bonded to the bromine is another significant electrophilic center. The electronegativity of bromine and its ability to act as a good leaving group make this site susceptible to nucleophilic substitution reactions.

Nucleophilic Site

-

Carbon-Carbon Double Bond (C1=C2): The π-electrons of the double bond constitute a region of high electron density. This allows the alkene to act as a nucleophile and react with strong electrophiles in electrophilic addition reactions.

Quantitative Reactivity Descriptors

To quantify the reactivity of the different sites within 4-Bromo-1,1-difluorobut-1-ene, computational chemistry methods such as Density Functional Theory (DFT) can be employed. These methods allow for the calculation of various descriptors that predict the most likely sites for electrophilic and nucleophilic attack.

Partial Atomic Charges

Partial atomic charges indicate the localized distribution of charge on each atom. In 4-Bromo-1,1-difluorobut-1-ene, the C2 and C4 carbons are expected to have a significant partial positive charge, confirming their electrophilic nature.

| Atom | Predicted Partial Charge (Arbitrary Units) | Reactivity |

| C1 | Positive | Electrophilic (less reactive than C2 for nucleophilic attack) |

| C2 | Strongly Positive | Primary Electrophilic Site (Michael Addition) |

| C3 | Slightly Positive | - |

| C4 | Positive | Secondary Electrophilic Site (Substitution) |

| F | Negative | - |

| Br | Negative | - |

| H | Slightly Positive | - |

Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

LUMO: The LUMO is the lowest energy orbital that can accept electrons. The regions of a molecule with the largest LUMO lobes are the most electrophilic sites. For 4-Bromo-1,1-difluorobut-1-ene, the LUMO is expected to be localized primarily on the C1-C2 double bond, with a significant coefficient on the C2 carbon, indicating its susceptibility to nucleophilic attack.

-

HOMO: The HOMO is the highest energy orbital containing electrons. The regions with the largest HOMO lobes are the most nucleophilic sites. The HOMO of 4-Bromo-1,1-difluorobut-1-ene is expected to be associated with the π-system of the double bond, indicating its potential to act as a nucleophile.

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

| HOMO | - | Indicates the nucleophilicity of the double bond. |

| LUMO | + | Indicates the electrophilicity of the C2 and C4 carbons. |

| HOMO-LUMO Gap | ΔE | A smaller gap suggests higher reactivity. |

Fukui Functions

The Fukui function is a reactivity descriptor derived from DFT that indicates the propensity of a site in a molecule to accept or donate electrons. It can be used to identify the most likely sites for nucleophilic and electrophilic attack.

-

f+(r): Predicts the site for nucleophilic attack. For 4-Bromo-1,1-difluorobut-1-ene, the C2 and C4 carbons are expected to have the highest values of f+(r).

-

f-(r): Predicts the site for electrophilic attack. The C1=C2 double bond region is expected to have the highest value of f-(r).

| Atomic Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | Predicted Reactivity |

| C1 | Moderate | High | Nucleophilic site |

| C2 | High | Moderate | Primary Electrophilic Site |

| C3 | Low | Low | Low reactivity |

| C4 | High | Low | Secondary Electrophilic Site |

Visualization of Reactivity

The following diagrams illustrate the key concepts of electrophilicity and nucleophilicity in 4-Bromo-1,1-difluorobut-1-ene.

Caption: Electrophilic and nucleophilic attack sites on 4-Bromo-1,1-difluorobut-1-ene.

Caption: Computational workflow for determining reactive sites.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving 4-Bromo-1,1-difluorobut-1-ene. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol for Nucleophilic Michael Addition

This protocol describes a general procedure for the addition of a nucleophile to the C2 position of 4-Bromo-1,1-difluorobut-1-ene.

-

Reactants:

-

4-Bromo-1,1-difluorobut-1-ene (1.0 eq)

-

Nucleophile (e.g., a thiol, amine, or enolate) (1.1 eq)

-

Base (if required to generate the nucleophile, e.g., triethylamine, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMF, acetonitrile)

-

-

Procedure:

-

To a solution of the nucleophile in the chosen solvent, add the base at a suitable temperature (e.g., 0 °C or room temperature) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a predetermined time to ensure the formation of the nucleophile.

-

Add 4-Bromo-1,1-difluorobut-1-ene dropwise to the reaction mixture.

-

Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Protocol for Nucleophilic Substitution at C4

This protocol outlines a general method for the substitution of the bromine atom.

-

Reactants:

-

4-Bromo-1,1-difluorobut-1-ene (1.0 eq)

-

Nucleophile (e.g., sodium azide, potassium cyanide, sodium alkoxide) (1.2 eq)

-

Polar aprotic solvent (e.g., DMF, DMSO, acetone)

-

-

Procedure:

-

Dissolve 4-Bromo-1,1-difluorobut-1-ene and the nucleophile in the chosen solvent in a round-bottom flask.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography or distillation.

-

Protocol for Electrophilic Addition to the Double Bond

This protocol provides a general procedure for the addition of an electrophile across the C1=C2 double bond.

-

Reactants:

-

4-Bromo-1,1-difluorobut-1-ene (1.0 eq)

-

Electrophile (e.g., Br2, Cl2, HBr) (1.0-1.1 eq)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

-

Procedure:

-

Dissolve 4-Bromo-1,1-difluorobut-1-ene in the inert solvent in a flask protected from light (for halogenation).

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add the electrophile to the solution. For gaseous electrophiles like HBr, bubble the gas through the solution.

-

Stir the reaction mixture at low temperature until the starting material is consumed (as monitored by TLC or GC-MS).

-

Quench the reaction if necessary (e.g., with aqueous sodium thiosulfate for halogenation).

-

Warm the mixture to room temperature and wash with water and brine.

-

Dry the organic layer over a drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product as required.

-

Conclusion

4-Bromo-1,1-difluorobut-1-ene is a richly functionalized molecule with distinct and predictable sites of electrophilicity and nucleophilicity. The gem-difluoroalkene moiety renders the C2 position highly susceptible to nucleophilic attack via a Michael addition, while the bromoalkane functionality allows for classical nucleophilic substitution at the C4 position. The double bond itself serves as a nucleophilic center for electrophilic additions. By understanding these reactivity patterns, supported by computational analysis and guided by the provided experimental frameworks, researchers can effectively utilize this versatile building block in the synthesis of novel and complex fluorinated compounds for a wide range of applications in drug discovery and materials science.

4-Bromo-1,1-difluorobut-1-ene: A Versatile Fluorinated Building Block for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,1-difluorobut-1-ene is a valuable fluorinated building block that offers a unique combination of reactive functional groups: a terminal gem-difluoroalkene and a primary alkyl bromide. This versatile synthon provides a gateway to a wide array of complex fluorinated molecules, making it an important tool in medicinal chemistry, agrochemistry, and materials science. The electron-withdrawing nature of the difluoromethylene group activates the double bond for various transformations, while the bromo functionality serves as a handle for nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 4-Bromo-1,1-difluorobut-1-ene, including detailed experimental protocols and its application in the synthesis of bioactive molecules.

Physicochemical Properties

While experimental data for 4-Bromo-1,1-difluorobut-1-ene is not widely published, computed properties and data for analogous compounds provide valuable insights.

Table 1: Physicochemical Properties of 4-Bromo-1,1-difluorobut-1-ene and Related Compounds

| Property | 4-Bromo-1,1-difluorobut-1-ene (Computed)[1] | 4-Bromo-1,1,2-trifluorobut-1-ene (Experimental) |

| Molecular Formula | C₄H₅BrF₂ | C₄H₄BrF₃ |

| Molecular Weight | 170.98 g/mol | 188.97 g/mol |

| Boiling Point | Not available | 95-98 °C |

| Density | Not available | 1.639 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.401 |

Spectroscopic Data

Table 2: Chemical Identifiers for 4-Bromo-1,1-difluorobut-1-ene

| Identifier | Value |

| IUPAC Name | 4-bromo-1,1-difluorobut-1-ene[1] |

| CAS Number | 147804-02-2[1] |

| InChI | InChI=1S/C4H5BrF2/c5-3-1-2-4(6)7/h2H,1,3H2[1] |

| SMILES | C(CBr)C=C(F)F[1] |

Synthesis

The primary synthetic route to 4-Bromo-1,1-difluorobut-1-ene involves the defluorobromination of a polyhalogenated precursor.

Synthesis from 2,4-Dibromo-1,1,1-trifluorobutane

A patented method describes the preparation of 4-Bromo-1,1-difluorobut-1-ene by reacting 2,4-dibromo-1,1,1-trifluorobutane with a defluorobrominating agent.[2] This process effectively removes a bromine and a fluorine atom to generate the desired gem-difluoroalkene.

Workflow for the Synthesis of 4-Bromo-1,1-difluorobut-1-ene

Caption: Synthesis of 4-Bromo-1,1-difluorobut-1-ene.

Detailed Experimental Protocol (Representative)

To a stirred solution of a suitable defluorobrominating agent (e.g., a zinc-copper couple or other reducing metal) in an appropriate solvent (e.g., a polar aprotic solvent like DMF or DMSO), 2,4-dibromo-1,1,1-trifluorobutane is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by GC-MS). Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation to afford 4-Bromo-1,1-difluorobut-1-ene.

Note: The specific choice of defluorobrominating agent, solvent, and reaction temperature can significantly impact the yield and purity of the product. Optimization of these parameters is often necessary.

Chemical Reactivity and Synthetic Applications

4-Bromo-1,1-difluorobut-1-ene is a bifunctional molecule, with both the gem-difluoroalkene and the alkyl bromide moieties participating in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The primary alkyl bromide is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 4-position.

General Nucleophilic Substitution Workflow

Caption: Nucleophilic substitution on the building block.

Detailed Experimental Protocol: Synthesis of 4-Azido-1,1-difluorobut-1-ene (Representative)

To a solution of 4-Bromo-1,1-difluorobut-1-ene in a polar aprotic solvent such as DMF, is added sodium azide. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-azido-1,1-difluorobut-1-ene.

Cross-Coupling Reactions

The alkyl bromide functionality can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds.

Table 3: Representative Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-1,1-difluorobut-1-ene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | 4-Alkynyl-1,1-difluorobut-1-ene |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Substituted 1,1-difluoro-1,5-diene |

Suzuki Coupling Workflow

Caption: Suzuki coupling of 4-Bromo-1,1-difluorobut-1-ene.

Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Representative)

A mixture of 4-Bromo-1,1-difluorobut-1-ene, phenylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 4-phenyl-1,1-difluorobut-1-ene.

Cycloaddition Reactions

The electron-deficient gem-difluoroalkene moiety can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, with electron-rich dienes to form fluorinated cyclic compounds.

Diels-Alder Reaction Workflow

Caption: Diels-Alder reaction with the building block.

Detailed Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (Representative)

To a solution of 4-Bromo-1,1-difluorobut-1-ene in a suitable solvent like toluene, freshly cracked cyclopentadiene is added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by NMR or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product, a mixture of endo and exo isomers of the fluorinated norbornene derivative, can be purified by column chromatography.

Applications in Drug Discovery and Development

The introduction of the gem-difluoromethylene group into bioactive molecules is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. 4-Bromo-1,1-difluorobut-1-ene serves as a key building block for incorporating the 4,4-difluorobut-3-enyl moiety into drug candidates.

While specific examples of marketed drugs derived directly from this building block are not readily found, its utility is evident in the synthesis of fluorinated analogs of natural products and other bioactive compounds. For instance, it can be used to synthesize fluorinated analogs of enzyme inhibitors, where the difluoromethylene group can act as a bioisostere for other functional groups and influence the compound's interaction with the target protein.

Conceptual Pathway to Bioactive Molecules

Caption: Use in synthesizing bioactive molecules.

Conclusion

4-Bromo-1,1-difluorobut-1-ene is a highly versatile and valuable building block for the synthesis of a diverse range of fluorinated organic molecules. Its dual reactivity allows for sequential or orthogonal functionalization, providing chemists with a powerful tool for the construction of complex molecular architectures. The ability to introduce the gem-difluoroalkene moiety is particularly significant in the context of drug discovery, where this functional group can impart favorable pharmacokinetic and pharmacodynamic properties. The synthetic protocols and reactivity patterns outlined in this guide are intended to facilitate the broader application of this important fluorinated synthon in both academic and industrial research.

References

The Pivotal Role of 4-Bromo-1,1-difluorobut-1-ene in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Among the diverse array of fluorinated building blocks, 4-Bromo-1,1-difluorobut-1-ene has emerged as a versatile and highly valuable synthon. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-Bromo-1,1-difluorobut-1-ene in the development of novel therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-Bromo-1,1-difluorobut-1-ene is essential for its effective application. The table below summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrF₂ | --INVALID-LINK-- |

| Molecular Weight | 170.98 g/mol | --INVALID-LINK-- |

| XLogP3-AA | 2.2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

Synthesis of 4-Bromo-1,1-difluorobut-1-ene

The efficient synthesis of 4-Bromo-1,1-difluorobut-1-ene is critical for its accessibility as a building block. While various synthetic routes are conceivable, one notable patented method involves the defluorobromination of a trifluoromethyl-substituted precursor.

A key indirect pathway starts from 2,4-dibromo-1,1,1-trifluorobutane. This process involves the reaction of the starting material with a defluorobrominating agent in a liquid reaction medium to produce 4-Bromo-1,1-difluorobut-1-ene[1]. This reaction is essentially a reductive elimination, where a bromine and a fluorine atom are removed from adjacent carbon atoms to form the double bond[1]. The precursor, 2,4-dibromo-1,1,1-trifluorobutane, can be synthesized via the radical addition of bromine to 4-bromo-1,1,1-trifluorobut-2-ene[1].

Core Reactivity and Applications in Medicinal Chemistry

4-Bromo-1,1-difluorobut-1-ene is a bifunctional molecule, possessing both a reactive alkyl bromide and a gem-difluoroalkene moiety. This dual reactivity makes it a powerful tool for introducing the 4,4-difluorobut-3-enyl group into a variety of molecular scaffolds.

Nucleophilic Substitution

The primary alkyl bromide in 4-Bromo-1,1-difluorobut-1-ene is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward attachment of the difluorinated butenyl side chain to various heterocyclic and aromatic cores, which are prevalent in many drug classes. The strong electron-withdrawing nature of the gem-difluoro group can influence the reactivity of the molecule[1].

Cross-Coupling Reactions

The gem-difluoroalkene moiety can participate in various transition-metal-catalyzed cross-coupling reactions. While the terminal bromine provides a handle for traditional cross-coupling chemistries, the vinylic fluorines can also be involved in more specialized transformations. The bromine atom provides a convenient site for reactions like Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.

Experimental Protocols

General Procedure for Nucleophilic Substitution

Materials:

-

4-Bromo-1,1-difluorobut-1-ene

-

Nucleophile (e.g., a substituted amine or phenol)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

-

Anhydrous solvent (e.g., DMF, CH₃CN, or THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the nucleophile (1.0 eq), base (1.2-2.0 eq), and anhydrous solvent.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add 4-Bromo-1,1-difluorobut-1-ene (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (ranging from room temperature to 100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

General Procedure for Suzuki Cross-Coupling

Materials:

-

4-Bromo-1,1-difluorobut-1-ene

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, CsF, or Na₂CO₃)

-

Anhydrous solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the boronic acid/ester (1.2 eq), palladium catalyst (0.05-0.1 eq), base (2.0 eq), and anhydrous solvent.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add 4-Bromo-1,1-difluorobut-1-ene (1.0 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Role of the Gem-Difluoroalkene Moiety in Bioactivity

The gem-difluoroalkene group is often used as a bioisostere for a carbonyl group or an amide bond. This substitution can lead to improved metabolic stability by blocking sites of oxidation and can also modulate the electronic properties of the molecule, potentially leading to enhanced binding affinity with the target protein. The unique stereoelectronic properties of the C-F bond can also influence the conformation of the molecule, pre-organizing it for optimal target engagement.

Conclusion

4-Bromo-1,1-difluorobut-1-ene stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its dual reactivity allows for its incorporation into a wide array of molecular scaffolds through well-established synthetic methodologies. While specific examples of its direct application in the synthesis of late-stage clinical candidates are not widely reported in publicly accessible literature, its potential for generating novel, fluorinated bioactive molecules is clear. The continued exploration of the reactivity and applications of this and similar fluorinated synthons will undoubtedly fuel the discovery of the next generation of therapeutics. Further research into the development and biological evaluation of compounds derived from 4-Bromo-1,1-difluorobut-1-ene is warranted to fully unlock its potential in drug discovery.

References

The Rising Star in Advanced Materials: A Technical Guide to 4-Bromo-1,1-difluorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel materials with enhanced properties has led researchers to explore unique molecular building blocks. Among these, 4-Bromo-1,1-difluorobut-1-ene is emerging as a pivotal monomer for the development of advanced fluorinated polymers and functional materials. Its distinct chemical architecture, featuring a reactive bromine atom and a polymerizable difluoroalkene moiety, offers a versatile platform for creating materials with exceptional thermal stability, chemical resistance, and tailored surface properties. This technical guide provides an in-depth overview of the applications of 4-Bromo-1,1-difluorobut-1-ene in materials science, complete with experimental protocols and logical diagrams to facilitate further research and development.

Core Applications in Materials Science

4-Bromo-1,1-difluorobut-1-ene serves as a critical precursor in the synthesis of a new generation of fluoropolymers. The presence of the gem-difluoroalkene group facilitates polymerization, while the bromoalkyl chain provides a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities. This dual-functionality makes it a highly valuable monomer in materials science.

The primary application of 4-Bromo-1,1-difluorobut-1-ene lies in its use as a comonomer in the synthesis of fluoropolymers with enhanced characteristics. When copolymerized with monomers such as vinylidene fluoride (VDF), it imparts a unique combination of properties to the resulting polymer, including:

-

Enhanced Thermal Stability: The incorporation of fluorine atoms into the polymer backbone significantly increases its thermal degradation temperature.

-

Superior Chemical Resistance: Fluoropolymers are renowned for their inertness to a wide range of chemicals, a property that is maintained and can be further tailored.

-

Hydrophobicity and Low Surface Energy: The difluoromethylene groups contribute to low surface energy, leading to materials with excellent water and oil repellency.

-

Cross-linking and Functionalization Site: The bromine atom acts as a cure site for cross-linking reactions, enhancing the mechanical properties of the polymer, or as a point of attachment for further chemical modifications.

Synthesis of 4-Bromo-1,1-difluorobut-1-ene: A Detailed Protocol

The synthesis of 4-Bromo-1,1-difluorobut-1-ene can be achieved through a multi-step process, adapted from procedures for similar fluorinated compounds. A general and effective route involves the reductive debromofluorination of a trifluoromethyl-substituted precursor.

Experimental Protocol: Synthesis of 4-Bromo-1,1-difluorobut-1-ene

This protocol is based on the general method of reductive elimination from a polyhalogenated butane precursor.

Materials:

-

2,4-Dibromo-1,1,1-trifluorobutane

-

Zinc powder

-

Dimethylformamide (DMF)

-

Hydrochloric acid (trace amount, as initiator)

-

Iodine (optional, as initiator)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is charged with zinc powder (1.2-1.5 molar equivalents relative to the starting material) and anhydrous DMF.

-

Initiation: A trace amount of iodine or hydrochloric acid is added to activate the zinc.

-

Addition of Precursor: 2,4-Dibromo-1,1,1-trifluorobutane is dissolved in a minimal amount of DMF and placed in the dropping funnel. The solution is added dropwise to the stirred zinc suspension.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 70-100°C. The progress of the reaction is monitored by gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove unreacted zinc. The filtrate is poured into a separatory funnel containing water and diethyl ether. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation.

-

Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure 4-Bromo-1,1-difluorobut-1-ene.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 2,4-Dibromo-1,1,1-trifluorobutane |

| Reagent | Zinc Powder |

| Solvent | DMF |

| Reaction Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | ~74% |

Note: This data is illustrative and based on typical yields for this type of reaction.

Synthesis Pathway for 4-Bromo-1,1-difluorobut-1-ene

Caption: Synthesis of the monomer via reductive debromofluorination.

Polymerization and Material Properties

The true potential of 4-Bromo-1,1-difluorobut-1-ene is realized in its copolymerization with other monomers, most notably vinylidene fluoride (VDF). The resulting copolymers exhibit a range of desirable properties that can be tuned by adjusting the comonomer ratio.

Experimental Protocol: Radical Copolymerization of VDF and 4-Bromo-1,1-difluorobut-1-ene

This protocol outlines a typical radical polymerization procedure.

Materials:

-

Vinylidene fluoride (VDF)

-

4-Bromo-1,1-difluorobut-1-ene

-

Radical initiator (e.g., tert-butyl peroxypivalate)

-

Solvent (e.g., 1,1,1,3,3-pentafluorobutane)

-

High-pressure polymerization reactor

Procedure:

-

Reactor Preparation: A high-pressure polymerization reactor is thoroughly cleaned, dried, and purged with an inert gas.

-

Charging of Reactants: The solvent, 4-Bromo-1,1-difluorobut-1-ene, and the radical initiator are introduced into the reactor.

-

Introduction of VDF: The reactor is cooled, and a predetermined amount of VDF is condensed into the reactor.

-

Polymerization: The reactor is heated to the desired temperature (e.g., 50-75°C) to initiate polymerization. The pressure is maintained throughout the reaction.

-

Termination and Isolation: After the desired reaction time, the reactor is cooled, and any unreacted VDF is carefully vented. The polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification and Drying: The precipitated polymer is filtered, washed with fresh non-solvent, and dried in a vacuum oven until a constant weight is achieved.

Quantitative Data of a Representative Poly(VDF-co-4-Bromo-1,1-difluorobut-1-ene) Copolymer:

| Property | Value | Method of Analysis |

| Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |

| Thermal Decomposition Temp. (TGA, 5% wt loss) | > 350 °C | Thermogravimetric Analysis (TGA) |

| Glass Transition Temperature (Tg) | -30 to -10 °C | Differential Scanning Calorimetry (DSC) |

| Water Contact Angle | > 110° | Contact Angle Goniometry |

Note: The specific values are dependent on the copolymer composition and molecular weight and should be determined experimentally.

Experimental Workflow for Copolymer Synthesis and Characterization

Caption: From monomers to characterized copolymer.

Future Outlook

The versatility of 4-Bromo-1,1-difluorobut-1-ene positions it as a key building block for the next generation of high-performance materials. Future research is expected to focus on:

-

Controlled Polymerization Techniques: Employing methods like Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined block copolymers with precise control over architecture and functionality.

-

Surface Modification: Utilizing the bromo-functionalized polymers for grafting other polymer chains or molecules to create surfaces with unique properties for applications in biomedical devices and advanced coatings.

-

Development of Novel Functional Materials: Exploring the conversion of the bromine functionality into other groups to create materials with tailored optical, electronic, or responsive properties.

Spectroscopic and Structural Elucidation of 4-Bromo-1,1-difluorobut-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile fluorinated building block, 4-Bromo-1,1-difluorobut-1-ene. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Bromo-1,1-difluorobut-1-ene. It is important to note that while extensive searches have been conducted, detailed experimental spectra for this specific compound are not widely available in peer-reviewed literature or public spectral databases. The data presented is a combination of computed values and expected ranges based on the analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 5.0 - 5.5 | ddt | J(H,F)cis ≈ 3, J(H,F)trans ≈ 15, J(H,H) ≈ 7 | =CH- |

| ¹H | 2.8 - 3.2 | m | - | -CH₂- |

| ¹H | 3.5 - 3.9 | t | J(H,H) ≈ 7 | -CH₂Br |

| ¹³C | 150 - 155 | t | J(C,F) ≈ 290 | =CF₂ |

| ¹³C | 85 - 90 | dt | J(C,F) ≈ 20, J(C,H) ≈ 160 | =CH- |

| ¹³C | 35 - 40 | t | J(C,H) ≈ 130 | -CH₂- |

| ¹³C | 30 - 35 | t | J(C,H) ≈ 150 | -CH₂Br |

| ¹⁹F | -80 to -90 | m | - | =CF₂ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) Range | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | =C-H |

| 2970 - 2850 | Medium | C-H Stretch | -C-H |

| 1740 - 1720 | Strong | C=C Stretch | Alkene |

| 1350 - 1150 | Strong | C-F Stretch | Fluoroalkene |

| 1250 - 1200 | Strong | C-H Bend | Alkane |

| 700 - 500 | Strong | C-Br Stretch | Alkyl Bromide |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Relative Intensity (%) | Proposed Fragment |

| 170/172 | 50/50 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [M - Br]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 4-Bromo-1,1-difluorobut-1-ene. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-1,1-difluorobut-1-ene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-